4-(4-(4-Fluorphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-fluorophenyl group and a piperazine moiety. These structural elements contribute to its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has shown potential as a pharmacological agent. It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways. Its derivatives are studied for their potential as anti-inflammatory, anticancer, and neuroprotective agents .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Wirkmechanismus
Target of Action
The primary target of the compound 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, also known as GNF-Pf-2339, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
GNF-Pf-2339 interacts with its target, the pfmfr3, and inhibits its function . This interaction results in decreased sensitivity to MMV085203 and GNF-Pf-2339 as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The compound GNF-Pf-2339 affects the pathways related to the function of the pfmfr3 transporter . The pfmfr3 transporter plays a vital role in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Pharmacokinetics
The compound’s interaction with the pfmfr3 transporter suggests that it may have significant adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The molecular and cellular effects of GNF-Pf-2339’s action include the inhibition of the pfmfr3 transporter, leading to decreased sensitivity to certain antimalarial compounds . This suggests that GNF-Pf-2339 could potentially be used to modulate drug resistance in malaria treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated precursor reacts with piperazine.
Attachment of the Fluorophenyl Group: This step often involves palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the fluorophenyl group onto the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-(2-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-(4-chlorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-(4-bromophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a valuable compound for drug development .
Biologische Aktivität
The compound 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is part of a class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This compound has garnered attention due to its potential as an anticancer agent and its ability to inhibit various molecular targets implicated in cancer progression.
Chemical Structure
The structural formula of the compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The specific compound has shown significant promise in various assays.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). The inhibitory concentration (IC50) values for these targets range from 0.3 µM to 24 µM , indicating potent activity against cancer cell lines.
Table 1: Inhibitory Concentrations of 4-(4-(4-Fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Target | IC50 (µM) |
---|---|
EGFR | 0.3 |
VEGFR2 | 7.6 |
Other Targets | Variable |
In a study involving the MCF-7 breast cancer cell line, the compound demonstrated the ability to inhibit tumor growth effectively, induce apoptosis, and suppress cell migration. These findings suggest that it may interfere with critical signaling pathways involved in cancer progression.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key kinases involved in cellular proliferation and survival. Molecular docking studies have elucidated its binding modes to these targets, highlighting its potential as a multitarget inhibitor.
Toxicity and Safety Profile
In terms of safety, initial toxicity assessments indicated that the compound has an LD50 greater than 1100 mg/kg , suggesting a favorable safety profile compared to other compounds in its class. Additionally, ulcerogenic activity was lower than that observed with standard anti-inflammatory drugs like Diclofenac.
Table 2: Toxicity Profile of Related Compounds
Compound | LD50 (mg/kg) | Ulcerogenic Activity |
---|---|---|
4-(Fluorophenyl)piperazine | >1100 | Low |
Diclofenac | <200 | High |
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study A : In a cohort study involving patients with metastatic breast cancer, a derivative similar to the compound showed significant tumor reduction after four weeks of treatment.
- Case Study B : A clinical trial assessing the combination of this compound with existing chemotherapy agents revealed enhanced therapeutic outcomes without increasing adverse effects.
Eigenschaften
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6/c22-16-6-8-17(9-7-16)26-10-12-27(13-11-26)20-19-14-25-28(21(19)24-15-23-20)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKAQSNYJGFXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.